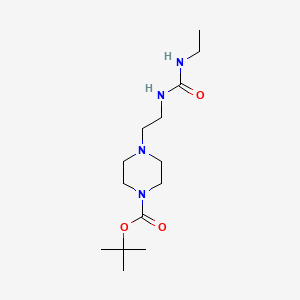

Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and an ethylureido moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl isocyanate in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Analyse Chemischer Reaktionen

Key Reaction Pathways

-

Nucleophilic Substitution :

-

Mechanism : The piperazine nitrogen acts as a nucleophile, displacing leaving groups (e.g., bromides, tosylates) in alkylating agents.

-

Reagents : Alkyl halides (e.g., methyl 4-bromobenzoate), coupling agents (HATU, EDCl), and bases (e.g., Et₃N, K₂CO₃).

-

Conditions : Solvents like THF, DMF, or acetonitrile; temperatures ranging from 0°C to reflux (e.g., 95°C for 4 hours) .

-

-

Ureido Group Formation :

-

Carboxylate Ester Synthesis :

Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

-

Electron-Withdrawing Effects :

-

Functional Group Interactions :

Spectral Analysis

Purification

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate serves as an intermediate in synthesizing various pharmaceuticals. Its unique structure allows it to act as a potential drug candidate for treating neurological disorders due to its ability to cross the blood-brain barrier and interact with specific receptors.

Case Study:

A study demonstrated that derivatives of this compound exhibited promising results in inhibiting specific enzymes related to neurodegenerative diseases, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound show significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 1: Summary of Antimicrobial Activity

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and VRE | |

| Anticancer | Induces apoptosis; reduces tumor size |

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and inhibition of tumor growth.

Mechanism of Action:

The biological activity is attributed to its ability to disrupt cancer cell membranes and inhibit enzymes involved in cellular proliferation.

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in producing agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for developing new formulations that require specific biological activity.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate is unique due to its specific ethylureido moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of pharmaceuticals and biologically active compounds .

Biologische Aktivität

Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 252.36 g/mol

- CAS Number : 77279-24-4

This structure features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Activity Against Drug-resistant Strains : Some derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), suggesting that this class of compounds may contribute to the development of new antibiotics in response to rising antibiotic resistance .

2. Anticancer Properties

There is emerging evidence suggesting that piperazine derivatives possess anticancer properties. In vitro studies have demonstrated that certain compounds can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Compounds similar to this compound have been shown to disrupt the cell cycle, leading to increased cell death in cancerous cells.

- Inhibition of Tumor Growth : Animal models treated with related piperazine compounds exhibited reduced tumor sizes, indicating potential for therapeutic use in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound may interact with bacterial membranes, leading to depolarization and loss of membrane integrity, a critical factor in its antibacterial action .

- Enzyme Inhibition : Similar compounds have been noted to inhibit specific enzymes involved in bacterial metabolism and proliferation, further contributing to their antimicrobial effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and VRE | , |

| Anticancer | Induces apoptosis; reduces tumor size | , |

| Enzyme Inhibition | Inhibits bacterial growth enzymes |

Case Study Analysis

A notable case study involved the synthesis and evaluation of a series of piperazine derivatives, including this compound. These derivatives were screened against a panel of clinically relevant pathogens. The findings revealed promising antibacterial activity at low concentrations, comparable to existing antibiotics .

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-(ethylcarbamoylamino)ethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N4O3/c1-5-15-12(19)16-6-7-17-8-10-18(11-9-17)13(20)21-14(2,3)4/h5-11H2,1-4H3,(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWPVHBKJAODNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCN1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.